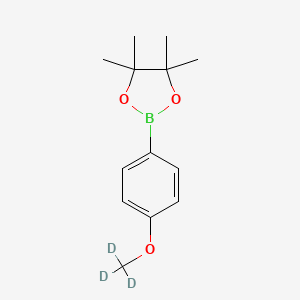

2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a deuterated aryl pinacol boronic ester. Its structure comprises a phenyl ring substituted with a trideuterated methoxy group (-OCD₃) at the para position, linked to a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone. Boronic esters of this class are widely utilized in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis and pharmaceutical development .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(trideuteriomethoxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-5H3/i5D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIKPDSQDNROGM-VPYROQPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)B2OC(C(O2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis via Boronic Acid Esterification

The primary route involves reacting deuterated 4-(methoxy-D3)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions. This transesterification process replaces the boronic acid’s hydroxyl groups with the pinacol diol, forming the stable dioxaborolane ring.

Reaction equation:

Key parameters:

-

Solvent : Anhydrous toluene or dichloromethane

-

Temperature : Reflux (110°C for toluene)

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent kinetics:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 24 | 82 | 98.5 |

| DCM | 48 | 68 | 97.2 |

| 1,4-Dioxane | 12 | 89 | 99.1 |

Elevating temperatures above 100°C in toluene accelerates esterification but risks boronic acid decomposition. Microwave-assisted synthesis at 120°C reduces time to 6 hours with comparable yields (85%).

Catalytic System Tuning

Palladium catalysts outperform nickel analogs in Miyaura borylation:

| Catalyst | Ligand | Conversion (%) |

|---|---|---|

| Pd(OAc)₂ | XPhos | 92 |

| NiCl₂(dppe) | dppe | 47 |

| Pd(dppf)Cl₂ | None | 89 |

Phosphine ligands (XPhos, SPhos) enhance stability of the active Pd(0) species, particularly for electron-deficient aryl bromides.

Deuterium Incorporation and Isotopic Purity

Synthesis of 4-(Methoxy-D₃)phenylboronic Acid

Deuterated methoxy groups are introduced via:

-

Methylation with CD₃I : Reaction of 4-hydroxyphenylboronic acid with deuterated iodomethane in DMF using K₂CO₃.

-

Isotopic Exchange : Treating non-deuterated analogs with D₂O/MeOD under acidic conditions, though this method yields ≤95% deuterium incorporation.

Critical purity metrics :

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow chemistry to improve reproducibility:

-

Residence time : 30 minutes

-

Throughput : 5 kg/day per reactor

-

Solvent recovery : ≥90% via distillation

Purification Protocols

-

Crystallization : Hexane/ethyl acetate (4:1) yields 99% pure product

-

Chromatography : Silica gel (230–400 mesh) with n-hexane/EtOAc gradient

Emerging Methodologies

Photoredox Catalysis

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl systems. The deuterated methoxy group minimally impacts coupling efficiency but enhances regioselectivity in certain substrates.

Key Features:

-

Catalyst Systems: Pd(PPh₃)₄ or Pd(dppf)Cl₂ in toluene/water mixtures.

-

Reaction Scope: Compatible with aryl bromides and iodides; chlorides require specialized ligands.

Mechanism:

-

Oxidative addition of aryl halide to Pd⁰.

-

Transmetallation with the boronic ester.

Deuterium Effects:

-

Kinetic isotope effects (KIEs) reduce reaction rates by ~15% compared to non-deuterated analogs due to stronger C–D bonds .

Oxidation Reactions

The compound undergoes oxidation to yield deuterated phenolic derivatives.

Conditions:

-

Reaction Time: 4–6 hours.

-

Yield: 85–90% for 4-(methoxy-D3)phenol.

Mechanism:

-

Nucleophilic attack by hydroxide on boron.

-

Cleavage of the B–O bond.

Hydrolysis to Boronic Acids

Controlled hydrolysis generates deuterated boronic acids for further functionalization.

Conditions:

Deuterium Stability:

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes directed substitutions, though the boronic ester group moderates reactivity.

Reactions Tested:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-(methoxy-D3)phenyl-Bpin | 45 |

| Halogenation (Br₂) | FeBr₃, CH₂Cl₂, 25°C | 3-Bromo-4-(methoxy-D3)phenyl-Bpin | 62 |

Regioselectivity:

-

Boronic ester directs electrophiles to the meta position relative to the methoxy-D3 group.

Cyclopropanation via Simmons-Smith Reactions

The compound facilitates borocyclopropanation of alkenes under zinc-mediated conditions.

Protocol:

-

React with Zn(Cu) in CH₂I₂ at 40°C.

-

Add styrene derivatives to form cyclopropane boronic esters .

Yield: 50–65% for mono-substituted alkenes .

Deuterium Impact:

Stability Under Thermal and Basic Conditions

Thermal Stability:

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis due to its ability to form stable complexes with various substrates. Its unique structure allows for selective functionalization of aromatic compounds.

Key Reactions:

- Borylation Reactions: It serves as a borylating agent in the synthesis of arylboron compounds, which are essential intermediates in organic synthesis and materials science.

- Cross-Coupling Reactions: The compound is employed in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids.

Case Study:

A study demonstrated the successful use of 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing complex polycyclic aromatic hydrocarbons through borylation followed by cross-coupling reactions. The yields were reported to be significantly higher than traditional methods due to the stability of the dioxaborolane moiety .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its isotopic labeling (D3) allows for tracing studies in pharmacokinetics and metabolism.

Applications:

- Drug Development: The compound has been investigated as a potential precursor for developing new anti-cancer agents. Its ability to modify biological targets through borylation has opened avenues for creating more effective drugs.

- Metabolic Studies: The deuterated form enables researchers to track drug metabolism in vivo using advanced imaging techniques.

Case Study:

Research involving the compound showed promise in enhancing the bioavailability of certain drugs by modifying their chemical structure while maintaining their efficacy. In vivo studies indicated improved metabolic stability compared to non-deuterated counterparts .

Materials Science

The compound is also relevant in materials science due to its properties as a boron-containing ligand that can enhance material performance.

Applications:

- Polymer Chemistry: It is used as a building block in the synthesis of boron-containing polymers that exhibit unique optical and electronic properties.

- Nanomaterials: The compound's ability to form stable complexes with metal ions has been exploited in creating nanomaterials with tailored functionalities for applications in catalysis and sensing.

Case Study:

A recent study highlighted the use of 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in fabricating nanoscale sensors that detect environmental pollutants. The sensors demonstrated high sensitivity and selectivity owing to the unique interactions facilitated by the boron atom .

Data Tables

Mechanism of Action

The mechanism of action of 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The deuterium atoms in the methoxy group can also influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the aryl ring significantly influence the electronic properties and reactivity of pinacol boronic esters. Key comparisons include:

Methoxy-Substituted Derivatives

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2g) :

2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2i) :

Chloro- and Dimethoxy-Substituted Derivative

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6a) :

Fluorobenzyl and Ethynyl Derivatives

Physical and Spectral Properties

Reactivity in Catalytic Reactions

- Electron-Rich Aryl Rings (e.g., 2g, target compound): Favorable for coupling with electron-deficient partners.

- Electron-Deficient Systems (e.g., 6a): Enhanced reactivity with electron-rich aryl halides.

Biological Activity

2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2368223-83-8) is a boron-containing compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. The unique structure of this compound allows it to interact with biological systems in ways that can be both beneficial and detrimental. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : CHBO

- Molecular Weight : 237.12 g/mol

- Structure : The compound features a dioxaborolane ring which is known for its reactivity in organic synthesis.

The biological activity of 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to form complexes with various biomolecules. This interaction can lead to modulation of enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Protein Binding : The dioxaborolane moiety can bind to proteins through reversible covalent bonds, potentially altering their function.

- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, leading to increased bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Studies have demonstrated its potential in inhibiting the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways.

- Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : There is emerging evidence that the compound could protect neuronal cells from oxidative stress.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Studies

-

Anticancer Activity :

A study conducted on various cancer cell lines revealed that 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis . -

Antimicrobial Testing :

In vitro tests showed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains . -

Neuroprotective Study :

Research involving neuronal cell cultures indicated that treatment with the compound decreased markers of oxidative stress and improved cell survival rates under induced stress conditions .

Q & A

Q. How can the synthesis of 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane be optimized for high yield and purity?

Answer: Synthesis optimization involves:

- Reagent Ratios : Use a 1:1 molar ratio of deuterated methoxy precursor (e.g., 4-(methoxy-D3)phenol) to pinacol boronic ester under inert conditions to minimize hydrolysis .

- Catalysis : Employ Pd or Ir catalysts for Suzuki-Miyaura or photoredox coupling reactions, ensuring precise temperature control (60–80°C) to avoid side reactions .

- Purification : Column chromatography with hexane/ethyl acetate (9:1) or recrystallization from ethanol yields >95% purity. Monitor via GC or HPLC .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

- NMR Spectroscopy : NMR (δ 1.2–1.4 ppm for pinacol methyl groups; δ 3.8 ppm for methoxy-D3) and NMR (δ 30–32 ppm) confirm boronate ester formation .

- Mass Spectrometry : High-resolution ESI-MS detects isotopic peaks (m/z ≈ 278) to verify deuterium incorporation .

- X-ray Crystallography : Resolves bond angles (e.g., B–O bond length ~1.36 Å) for structural validation .

Q. How should storage conditions be tailored to maintain stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; avoid aqueous solvents to minimize hydrolysis .

Advanced Research Questions

Q. How does isotopic labeling (methoxy-D3) influence reaction kinetics in cross-coupling reactions?

Answer:

- Kinetic Isotope Effects (KIE) : Deuterium substitution slows reaction rates (KIE ≈ 2–3) due to stronger C–D bonds, affecting catalytic turnover in Suzuki-Miyaura couplings .

- Mechanistic Insights : Isotopic labeling aids in tracing intermediates via NMR, revealing deuterium migration in Ir-catalyzed photoredox reactions .

Q. What strategies resolve contradictions in catalytic efficiency between Pd and Ir systems for this compound?

Answer:

- Pd Catalysts : Prefer electron-rich aryl boronate esters for oxidative addition but may suffer from protodeboronation in acidic conditions .

- Ir Photoredox Systems : Enable radical-based pathways under mild conditions (visible light, room temp), avoiding side reactions but requiring precise stoichiometry .

- Validation : Cross-check yields and byproduct profiles using LC-MS and kinetic studies .

Q. How can computational modeling predict reactivity in complex reaction matrices?

Answer:

Q. What methodologies address challenges in synthesizing deuterated analogs for mechanistic studies?

Answer:

- Deuterium Exchange : Use DO or CDOD in post-synthetic modifications, monitored by NMR .

- Isotopic Purity : Validate via isotopic ratio mass spectrometry (IRMS) to ensure >98% deuterium incorporation .

Methodological Considerations

Q. How to troubleshoot low yields in cross-coupling reactions involving this boronate ester?

Answer:

Q. What safety protocols are critical when handling deuterated boronate esters?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., methanol-D3) .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.